molecular formula C18H16N4O2S B11043669 3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B11043669
M. Wt: 352.4 g/mol
InChI Key: FWCGLUWWODTFQQ-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine: is a heterocyclic compound that belongs to the class of pyrazolo[3,2-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,2-c][1,2,4]triazine core with methanesulfonyl and diphenyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,8-diphenyl-1H-pyrazolo[3,2-c][1,2,4]triazine with methanesulfonyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

3-Methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine stands out due to its unique combination of methanesulfonyl and diphenyl substituents, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-methylsulfonyl-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C18H16N4O2S/c1-25(23,24)18-16(14-10-6-3-7-11-14)22-17(20-21-18)15(12-19-22)13-8-4-2-5-9-13/h2-12,16,20H,1H3

InChI Key

FWCGLUWWODTFQQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NNC2=C(C=NN2C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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